2-(1-Aminocyclohexyl)acetamide
Description
2-(1-Aminocyclohexyl)acetamide is a cyclohexane-based acetamide derivative characterized by a primary amino group (-NH₂) at the 1-position of the cyclohexyl ring and an acetamide (-NHCOCH₃) moiety at the adjacent carbon. Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, melting point, and biological activity.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)acetamide |
InChI |
InChI=1S/C8H16N2O/c9-7(11)6-8(10)4-2-1-3-5-8/h1-6,10H2,(H2,9,11) |
InChI Key |
ZYWMEVIOOGVDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-Aminocyclohexyl)acetamide and related compounds:
Key Findings:
Aromatic substituents (e.g., phenyl or benzimidazole groups) enhance lipophilicity, favoring membrane permeability but may reduce aqueous solubility .
Synthetic Routes: this compound analogs are typically synthesized via nucleophilic substitution (e.g., reacting chloroacetamide with cyclohexylamine) or coupling reactions (e.g., using TBTU or EDC/HOBt) . Heterocyclic derivatives (e.g., benzimidazoles) require multi-step protocols involving cyclization and functional group protection .
Benzimidazole-containing compounds demonstrate broad bioactivity, including anti-inflammatory and antiviral effects, attributed to their hydrogen-bonding capacity .
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